3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole
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Overview
Description
3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-Chloro-4-pyridin-3-yl-1,2,5-thiadiazole
- 4-Methyl-1,2,3-thiadiazole-5-yl-formamide
- 1,3,4-Thiadiazole derivatives
Comparison: 3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
CAS No. |
828254-45-1 |
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Molecular Formula |
C8H7N3S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H7N3S/c1-6-8(11-12-10-6)7-3-2-4-9-5-7/h2-5H,1H3 |
InChI Key |
SGUOKOOVCTXYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSN=C1C2=CN=CC=C2 |
Origin of Product |
United States |
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